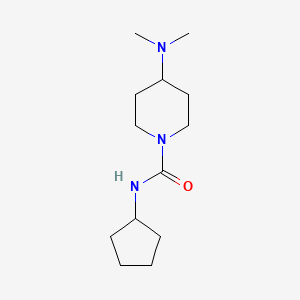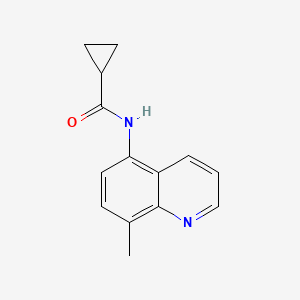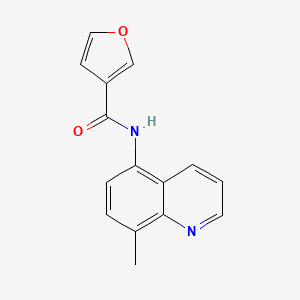
N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has been shown to possess anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as an anti-depressant and anti-anxiety agent.
In agriculture, N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been studied for its potential use as a pesticide. It has been shown to possess insecticidal and acaricidal activity against various pests.
In materials science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide in lab experiments is its relatively simple synthesis method. This compound is also readily available from commercial sources, making it easy to obtain for research purposes.
One limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for research on N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. One area of interest is the development of novel derivatives of this compound with improved biological activity and/or solubility. Another area of interest is the investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways in cells.
Métodos De Síntesis
The synthesis of N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with benzylamine and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for several hours to yield the desired product. The purity of the product can be enhanced by recrystallization using an appropriate solvent.
Propiedades
IUPAC Name |
N-benzyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-19-16(20-9-5-6-10-20)14(12-18-19)15(21)17-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYASNBFKPVPIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NCC2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)
![Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)

![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)

![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)



![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)